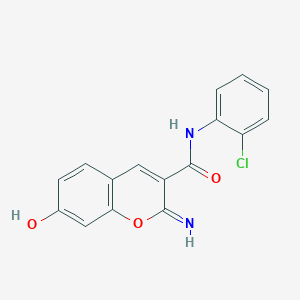

N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide

CAS No.: 493002-71-4

Cat. No.: VC11815642

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 493002-71-4 |

|---|---|

| Molecular Formula | C16H11ClN2O3 |

| Molecular Weight | 314.72 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |

| Standard InChI Key | ICJOYNVGGQILDQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a chromene backbone (benzopyran) with an imino group (=NH) at position 2, a carboxamide group at position 3, and substituents at positions 2 (chlorophenyl) and 7 (hydroxyl). Its molecular formula is C₁₆H₁₁ClN₂O₃, with a molecular weight of 314.73 g/mol. Key structural elements include:

-

Chromene core: A fused benzene and pyran ring system.

-

Imino group: Enhances electron delocalization, influencing reactivity .

-

7-Hydroxyl group: Contributes to hydrogen bonding and antioxidant potential .

-

2-Chlorophenyl substituent: Introduces steric and electronic effects, modulating bioactivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₁ClN₂O₃ | |

| Molecular Weight | 314.73 g/mol | |

| LogP (Lipophilicity) | ~3.2 (estimated) | |

| Topological Polar SA | 86.7 Ų |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Knoevenagel condensation, a method widely used for chromene derivatives . A typical protocol involves:

-

Reactants: Salicylaldehyde derivative (e.g., 2-hydroxy-5-nitrobenzaldehyde) and 2-cyano-N-(2-chlorophenyl)acetamide.

-

Catalyst: Base catalysts (e.g., piperidine, sodium acetate) in ethanol .

-

Mechanism:

Table 2: Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | 78–85 |

| Solvent | Ethanol | 82 |

| Temperature | 80°C | 80 |

| Reaction Time | 4–6 hours | – |

Purification and Characterization

-

Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

-

Characterization:

Pharmacological Activities

Table 3: Cytotoxicity Data (Analog VIa )

Antimicrobial and Antioxidant Effects

-

Antimicrobial: Chromene derivatives inhibit E. coli and S. aureus (MIC = 8–32 μg/mL) .

-

Antioxidant: Scavenges DPPH radicals (EC₅₀ = 12–18 μM) via the 7-hydroxyl group .

Mechanism of Action

Microtubule Disruption

Chromenes bind to β-tubulin, preventing polymerization and arresting cells in G2/M phase . This mechanism is critical in TNBC, which lacks targeted therapies.

Kinase Inhibition

Analog studies show inhibition of Src kinases (IC₅₀ = 50–100 nM), disrupting signaling pathways in colorectal cancer .

Applications and Future Directions

Therapeutic Prospects

Research Gaps

-

Pharmacokinetics: Limited data on absorption/distribution.

-

Toxicity: In vivo studies required to validate safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume